molecular formula C20H22O6 B3056833 Bis(2-phenoxyethyl) butanedioate CAS No. 7460-86-8

Bis(2-phenoxyethyl) butanedioate

Cat. No.: B3056833
CAS No.: 7460-86-8
M. Wt: 358.4 g/mol
InChI Key: JVQXQUVIYJRNRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-phenoxyethyl) butanedioate: is an organic compound with the molecular formula C20H22O6 and a molecular weight of 358.38508 g/mol . It is a diester formed from butanedioic acid and 2-phenoxyethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-phenoxyethyl) butanedioate typically involves the esterification of butanedioic acid with 2-phenoxyethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and energy consumption while maximizing product purity and yield .

Chemical Reactions Analysis

Types of Reactions

Bis(2-phenoxyethyl) butanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the phenoxyethyl groups with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted esters or other derivatives .

Scientific Research Applications

Bis(2-phenoxyethyl) butanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and other organic reactions.

    Biology: The compound can be used in the development of biochemical assays and as a model compound for studying ester hydrolysis and other enzymatic reactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drug delivery systems and prodrugs.

    Industry: It is used in the production of polymers, resins, and other materials due to its ability to form stable ester linkages.

Mechanism of Action

The mechanism of action of bis(2-phenoxyethyl) butanedioate involves its interaction with various molecular targets and pathways. In biological systems, it can undergo hydrolysis to release 2-phenoxyethanol and butanedioic acid, which can then participate in metabolic pathways. The ester bonds in the compound are susceptible to enzymatic cleavage by esterases, leading to the formation of the corresponding alcohol and acid .

Comparison with Similar Compounds

Similar Compounds

    Bis(2-phenoxyethyl) phthalate: Similar in structure but derived from phthalic acid instead of butanedioic acid.

    Bis(2-phenoxyethyl) adipate: Derived from adipic acid, with a longer carbon chain compared to butanedioic acid.

    Bis(2-phenoxyethyl) terephthalate: Derived from terephthalic acid, with a benzene ring in the structure.

Uniqueness

Bis(2-phenoxyethyl) butanedioate is unique due to its specific ester linkage and the presence of phenoxyethyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. Its reactivity and stability are key factors that differentiate it from similar compounds .

Properties

IUPAC Name

bis(2-phenoxyethyl) butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c21-19(25-15-13-23-17-7-3-1-4-8-17)11-12-20(22)26-16-14-24-18-9-5-2-6-10-18/h1-10H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQXQUVIYJRNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC(=O)CCC(=O)OCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30323537
Record name MLS003171565
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30323537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7460-86-8
Record name MLS003171565
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404234
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003171565
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30323537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis(2-phenoxyethyl) butanedioate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis(2-phenoxyethyl) butanedioate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Bis(2-phenoxyethyl) butanedioate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Bis(2-phenoxyethyl) butanedioate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Bis(2-phenoxyethyl) butanedioate
Reactant of Route 6
Reactant of Route 6
Bis(2-phenoxyethyl) butanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.